molecular formula C72H50N4 B12091100 2-Phenyl-4,6-bis[4-(9,9-diphenyl-9,10-dihydroacridine)-phenyl]pyrimidine

2-Phenyl-4,6-bis[4-(9,9-diphenyl-9,10-dihydroacridine)-phenyl]pyrimidine

Cat. No.: B12091100
M. Wt: 971.2 g/mol
InChI Key: JCMUXXJIZHBIJT-UHFFFAOYSA-N
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Description

2-Phenyl-4,6-bis[4-(9,9-diphenyl-9,10-dihydroacridine)-phenyl]pyrimidine is a complex organic compound with the molecular formula C72H50N4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4,6-bis[4-(9,9-diphenyl-9,10-dihydroacridine)-phenyl]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki/Sonogashira cross-coupling reactions, which are known for their efficiency in forming carbon-carbon bonds . The reaction conditions often include the use of palladium catalysts, base, and solvents like tetrahydrofuran (THF) or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) and sublimation .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4,6-bis[4-(9,9-diphenyl-9,10-dihydroacridine)-phenyl]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-Phenyl-4,6-bis[4-(9,9-diphenyl-9,10-dihydroacridine)-phenyl]pyrimidine exerts its effects is primarily related to its ability to transport holes (positive charge carriers) efficiently. This is facilitated by its unique molecular structure, which allows for effective overlap of π-orbitals, enhancing charge mobility . The compound interacts with molecular targets such as electron-deficient materials in OLEDs, facilitating charge transfer and light emission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Phenyl-4,6-bis[4-(9,9-diphenyl-9,10-dihydroacridine)-phenyl]pyrimidine stands out due to its higher stability and superior hole transport properties. Its unique structure allows for better charge mobility and efficiency in electronic applications .

Properties

Molecular Formula

C72H50N4

Molecular Weight

971.2 g/mol

IUPAC Name

10-[4-[6-[4-(9,9-diphenylacridin-10-yl)phenyl]-2-phenylpyrimidin-4-yl]phenyl]-9,9-diphenylacridine

InChI

InChI=1S/C72H50N4/c1-6-24-53(25-7-1)70-73-64(51-42-46-58(47-43-51)75-66-38-20-16-34-60(66)71(54-26-8-2-9-27-54,55-28-10-3-11-29-55)61-35-17-21-39-67(61)75)50-65(74-70)52-44-48-59(49-45-52)76-68-40-22-18-36-62(68)72(56-30-12-4-13-31-56,57-32-14-5-15-33-57)63-37-19-23-41-69(63)76/h1-50H

InChI Key

JCMUXXJIZHBIJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)C3=CC=C(C=C3)N4C5=CC=CC=C5C(C6=CC=CC=C64)(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=C(C=C9)N1C2=CC=CC=C2C(C2=CC=CC=C21)(C1=CC=CC=C1)C1=CC=CC=C1

Origin of Product

United States

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